2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole
Description
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a chlorine atom and at position 5 with a (4-fluorophenyl)methyl group. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic system, which enhances its ability to participate in π-π stacking and hydrogen-bonding interactions with biological targets . The chlorine and fluorine substituents are electron-withdrawing groups (EWGs) that modulate electronic properties, solubility, and bioavailability, making this compound a candidate for diverse pharmacological and agrochemical applications.
Properties
IUPAC Name |
2-chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDZKVJUAGLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(O2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with hydrazine hydrate to form 4-fluorobenzyl hydrazine. This intermediate is then reacted with chloroacetic acid to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole is being studied for its efficacy against various pathogens, potentially serving as a lead compound in the development of new antibiotics.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, similar oxadiazole compounds have shown cytotoxic effects against glioblastoma cell lines, indicating that this compound could be evaluated for its anticancer properties through structure-activity relationship (SAR) studies .
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases.
Materials Science
This compound is utilized in the development of new materials with tailored electronic and optical properties. Its unique chemical structure allows it to act as a building block in synthesizing advanced materials for applications in organic electronics and photonics.
Biological Studies
The compound’s interactions with biological targets are of significant interest. Studies focus on how it binds to enzymes and receptors, which can provide insights into its mechanism of action. Understanding these interactions is crucial for developing therapeutic agents based on this scaffold.
Industrial Applications
In industrial settings, this compound serves as an intermediate in synthesizing various valuable compounds. Its ability to undergo substitution reactions makes it a versatile precursor in organic synthesis.
Comparative Overview of Similar Compounds
| Compound Name | Structural Features | Notable Applications |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Varies (substituted at different positions) | Antimicrobial, anticancer |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole | Contains fluorophenyl group | Biological activity studies |
| 2-Chloro-5-(phenyl)-1,3,4-oxadiazole | Similar halogenated structure | Potential drug development |
Case Studies and Research Findings
- Anticancer Studies : A study published in PMC highlighted the synthesis of various oxadiazoles and their evaluation against glioblastoma cell lines. Compounds structurally related to this compound demonstrated significant cytotoxicity and induced apoptosis in cancer cells .
- Biological Activity Assessment : Another research article discussed the synthesis of oxadiazole derivatives and their biological assessments for anti-diabetic activity using Drosophila melanogaster models. The findings suggested that certain derivatives lowered glucose levels effectively .
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anticancer Activity
- Compound 106 : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Growth Percent (GP): 98.74 at 10⁻⁵ M) .
- Compound 107 : 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (GP: 95.37 at 10⁻⁵ M) .
- However, its anticancer activity remains untested in the provided evidence.
Key Insight : Chlorine and fluorine at specific positions synergize to enhance cytotoxicity, but bulky substituents like methyl groups require further evaluation for tumor selectivity .
Antibacterial and Plant Defense Activity
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: EC₅₀: 1.98 µg/mL (Xanthomonas axonopodis, Xac) and 0.17 µg/mL (Xanthomonas oryzae, Xoo) . Mechanism: Induces systemic resistance in rice by elevating SOD (superoxide dismutase) and POD (peroxidase) activities, reducing bacterial leaf blight lesions by 58% in greenhouse trials .
- Target Compound : The chloro and fluorophenylmethyl groups may lack the sulfonyl moieties critical for disrupting bacterial EPS (exopolysaccharide) biosynthesis .
Table 1 : Antibacterial Efficacy of Oxadiazole Derivatives
Central Nervous System (CNS) Activity
- Compound XIV : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole exhibits CNS depressant activity due to EWGs (nitro and chloro) enhancing blood-brain barrier penetration .
- Target Compound: The chloro and fluorophenyl groups are EWGs, but the lack of nitro substituents may limit CNS activity. No direct evidence exists for its neuropharmacological effects.
Antioxidant Activity
Structural Analogues and Physicochemical Properties
- 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : Synthesized in 92% yield via nucleophilic substitution . The chloromethyl group increases reactivity for further derivatization.
Table 2 : Physicochemical Comparison
*Predicted using fragment-based methods.
Biological Activity
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a fluorophenyl moiety, which significantly influence its biological activity.
Anticancer Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit substantial anticancer properties. The mechanism primarily involves the inhibition of critical enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with the oxadiazole scaffold can inhibit thymidylate synthase and histone deacetylases (HDAC), both of which are crucial for DNA synthesis and regulation of gene expression in cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.0 | Inhibition of thymidylate synthase |
| This compound | HEPG2 (Liver) | 20.0 | HDAC inhibition |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial potential of oxadiazoles has also been explored. Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Escherichia coli and Candida albicans, indicating their potential use in treating infections .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| This compound | C. albicans | 30 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound targets key enzymes such as thymidylate synthase and HDACs.
- Nucleic Acid Interaction : It may also interact with nucleic acids, disrupting replication and transcription processes in cancer cells.
- Apoptosis Induction : Some studies suggest that oxadiazoles can induce apoptosis in cancer cells through various signaling pathways.
Case Studies
A notable study evaluated various oxadiazole derivatives for their anticancer efficacy against multiple cell lines. The results indicated that modifications to the oxadiazole ring could enhance cytotoxicity. Specifically, the introduction of halogen groups like chlorine and fluorine was found to improve activity against breast and liver cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
